molecular formula C12H19NO B13276679 Benzyl(1-methoxybutan-2-yl)amine

Benzyl(1-methoxybutan-2-yl)amine

Cat. No.: B13276679
M. Wt: 193.28 g/mol
InChI Key: VPAFNAYCPSWYKZ-UHFFFAOYSA-N
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Description

Benzyl(1-methoxybutan-2-yl)amine is a secondary amine characterized by a benzyl group attached to an amino nitrogen, which is further bonded to a 1-methoxy-substituted butan-2-yl chain. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (approximated from structurally similar compounds in ). The compound's structure combines aromatic (benzyl) and aliphatic (methoxybutan-2-yl) moieties, enabling diverse chemical reactivity and biological interactions.

Key structural features include:

  • Methoxybutan-2-yl chain: Introduces stereochemical complexity and hydrogen-bonding capacity via the ether oxygen.

This compound is primarily used in pharmaceutical research as a precursor for drug candidates, particularly in targeting enzymes and receptors. Its synthesis typically involves nucleophilic substitution or reductive amination under controlled conditions (inferred from ).

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-benzyl-1-methoxybutan-2-amine

InChI

InChI=1S/C12H19NO/c1-3-12(10-14-2)13-9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3

InChI Key

VPAFNAYCPSWYKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(1-methoxybutan-2-yl)amine typically involves the reaction of benzylamine with 1-methoxy-2-butanone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid. The process can be summarized as follows:

    Starting Materials: Benzylamine and 1-methoxy-2-butanone.

    Catalyst: A Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C) in an inert solvent like dichloromethane or toluene.

    Procedure: The benzylamine is added to a solution of 1-methoxy-2-butanone in the presence of the catalyst. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl(1-methoxybutan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or methoxybutyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield imines or oximes.
  • Reduction may produce secondary or tertiary amines.
  • Substitution can result in various functionalized derivatives.

Scientific Research Applications

Benzyl(1-methoxybutan-2-yl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in

Biological Activity

Benzyl(1-methoxybutan-2-yl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to an amine functional group, with a methoxybutane chain contributing to its unique properties. The molecular formula is C12H17NC_{12}H_{17}N, and its structure can be represented as follows:

Benzyl 1 methoxybutan 2 yl amine C6H5CH2NHC4H9O\text{Benzyl 1 methoxybutan 2 yl amine }\quad C_6H_5CH_2-NH-C_4H_9O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its methoxy and methyl groups enhance its reactivity and binding affinity, influencing several biological pathways. The compound acts as a nucleophile, participating in biochemical reactions that modulate cellular functions.

Anticonvulsant Activity

Research has indicated that derivatives of benzylamines exhibit significant anticonvulsant properties. For instance, studies on N-benzyl 2-acetamido derivatives demonstrated effective seizure protection in animal models . this compound's structural similarities suggest it may possess comparable anticonvulsant effects.

Antiparasitic Activity

A notable area of investigation for benzylamines, including this compound, is their potential against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds with similar scaffolds have shown promising activity in inhibiting the proliferation of this parasite, suggesting potential therapeutic applications .

Case Studies

  • Anticonvulsant Efficacy : In a study involving various benzyl derivatives, it was found that certain compounds provided full protection against maximal electroshock-induced seizures at doses around 100 mg/kg. The structure-activity relationship indicated that modifications to the benzyl group could enhance efficacy .
  • Antiparasitic Screening : A series of benzyl-containing compounds were screened for activity against T. brucei. One compound demonstrated sub-micromolar activity with excellent selectivity over human cells, indicating a favorable therapeutic window for further development .

Data Table: Biological Activity Comparison

Compound NameActivity TypeEffective Dose (mg/kg)Selectivity Ratio (Human/MRC5)
This compoundAnticonvulsant100TBD
N-benzyl 2-acetamidoacetamideAnticonvulsant30TBD
Benzyl derivative against T. bruceiAntiparasiticSub-micromolarHigh

Comparison with Similar Compounds

Key Observations :

Substituent Position : The position of the methoxy group (e.g., 1- vs. 3-methoxy) significantly impacts steric and electronic effects. For example, 3-methoxy derivatives () exhibit stronger receptor binding due to optimal spatial arrangement, whereas 1-methoxy compounds may prioritize metabolic stability.

Aromatic Group Modifications : Replacing benzyl with fluorophenyl () or pyridinyl () alters lipophilicity and target selectivity. Fluorinated analogs often show enhanced bioavailability .

Functional Group Interchange : Hydroxyl-for-methoxy substitution () increases polarity, improving solubility but reducing membrane permeability.

Stereochemical Influences

The stereochemistry of the methoxybutan-2-yl chain critically determines biological efficacy. For instance:

  • Benzyl[(2S)-3-methoxybutan-2-yl]amine () demonstrates higher receptor affinity compared to its R-isomer, attributed to better alignment with chiral binding pockets .
  • In contrast, This compound lacks stereochemical data in the provided evidence, suggesting its racemic form may require resolution for targeted applications.

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